3-[(2-Aminophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one
Description
3-[(2-Aminophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a 2-aminophenylamino substituent at position 3 and a 3,4-dimethoxyphenyl group at position 3. The compound’s structure combines aromatic and cyclic ketone moieties, which are often associated with diverse biological activities, including anti-inflammatory, antioxidant, and enzyme inhibition properties, as observed in structurally related compounds . Its synthesis typically involves condensation reactions between substituted anilines and cyclohexenone precursors under acidic or basic conditions, as inferred from analogous pathways described for similar derivatives .
The presence of electron-donating methoxy groups and the amino-phenylamino substituent may enhance its solubility and binding affinity to biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
3-(2-aminoanilino)-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-19-8-7-13(11-20(19)25-2)14-9-15(12-16(23)10-14)22-18-6-4-3-5-17(18)21/h3-8,11-12,14,22H,9-10,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXFBUYOXCGLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=CC=C3N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-303159 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:
Step 1: Selection of starting materials, which are often commercially available or synthesized through known methods.
Step 2: Formation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Step 3: Final assembly of the WAY-303159 molecule through coupling reactions, purification, and characterization.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable techniques such as continuous flow synthesis.
Chemical Reactions Analysis
WAY-303159 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-303159 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-303159 involves its interaction with specific molecular targets, such as enzymes or receptors. It may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
- Electron-Donating Groups : The 3,4-dimethoxyphenyl group in the target compound is associated with enhanced antioxidant and anti-inflammatory activities in analogs (e.g., compound 3e in showed 61.9% anti-inflammatory activity) . In contrast, electron-withdrawing groups like nitro (as in the nitro-substituted analog from ) may reduce bioactivity due to steric hindrance or metabolic instability.
- Amino vs. Hydroxy Groups: The 2-aminophenylamino substituent in the target compound likely improves solubility and hydrogen-bonding interactions compared to hydroxylated analogs (e.g., ), which may exhibit stronger binding to enzymes like tyrosinase or ACE .
Core Structure Variations
- The absence of heteroatoms in the cyclohexenone core (unlike oxadiazoles or triazoles) may reduce cytotoxicity, as seen in non-toxic curcumin analogs .
Biological Activity
The compound 3-[(2-Aminophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of the compound can be represented as follows:
This compound features a cyclohexene core with amino and methoxy functional groups that are crucial for its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many phenolic compounds interact with enzymes involved in signaling pathways, potentially leading to anti-cancer activities.
- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Modulation of Cell Signaling : The amino groups can influence cell signaling pathways, affecting proliferation and apoptosis in cancer cells.
Anticancer Activity
Several studies have focused on the anticancer potential of structurally related compounds. For instance:
- Cytotoxicity Assays : Compounds similar to this compound were tested against various cancer cell lines (e.g., A431, Jurkat). Results showed significant cytotoxic effects with IC50 values often below 10 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 | 5.2 ± 0.5 |
| Compound B | Jurkat | 7.8 ± 1.0 |
| This compound | MCF7 | TBD |
Antioxidant Activity
The antioxidant potential was evaluated using DPPH and ABTS assays:
- DPPH Scavenging Activity : The compound exhibited a scavenging rate comparable to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging (%) |
|---|---|
| Ascorbic Acid | 85 ± 1.5 |
| This compound | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Amino Group Positioning : The position and nature of amino substituents significantly affect the compound's binding affinity to target proteins.
- Methoxy Substituents : The presence of methoxy groups at specific positions enhances lipophilicity and bioavailability.
Case Studies
In a recent study published in MDPI, a series of derivatives based on similar frameworks were synthesized and assessed for their biological activities. Notably, one derivative showed enhanced cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
